

# Spectroscopic Profile of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol: A Technical Guide

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## Compound of Interest

	4-((tert-
Compound Name:	Butyldimethylsilyl)oxy)cyclohexanol
	/
Cat. No.:	B177736

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This technical guide provides a detailed overview of the expected spectroscopic data for **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol**, a silyl ether derivative of 4-tert-butylcyclohexanol. While experimental spectra for this specific compound are not readily available in public databases, this document compiles predicted data based on the analysis of the parent alcohol and known spectral characteristics of tert-butyldimethylsilyl (TBDMS) ethers. This guide is intended to assist researchers in the identification and characterization of this compound and related structures.

## Predicted Spectroscopic Data

The introduction of the tert-butyldimethylsilyl protecting group significantly alters the spectroscopic properties of the parent 4-tert-butylcyclohexanol. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are crucial for elucidating the detailed molecular structure, including the stereochemistry of the cyclohexyl ring.

Table 1: Predicted  $^1\text{H}$  NMR Data for **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.5 - 4.1	Multiplet	1H	H-1 (CH-O-Si)
~1.0 - 2.2	Multiplets	9H	Cyclohexyl protons (H-2, H-3, H-4, H-5, H-6)
~0.89	Singlet	9H	Si-C(CH <sub>3</sub> ) <sub>3</sub>
~0.05	Singlet	6H	Si-(CH <sub>3</sub> ) <sub>2</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
~68 - 75	C-1 (CH-O-Si)
~25 - 40	Cyclohexyl carbons (C-2, C-3, C-5, C-6)
~47	C-4
~25.9	Si-C(CH <sub>3</sub> ) <sub>3</sub>
~18.2	Si-C(CH <sub>3</sub> ) <sub>3</sub>
~ -4.7	Si-(CH <sub>3</sub> ) <sub>2</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of a silyl ether is characterized by the absence of a broad O-H stretching band and the appearance of strong Si-O and Si-C vibrations.[1][2]

Table 3: Predicted IR Absorption Bands for **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2950 - 2850	Strong	C-H stretching (alkyl)
1250 - 1260	Strong	Si-CH <sub>3</sub> symmetric deformation
1050 - 1150	Strong	Si-O-C stretching[1][2]
835 - 845	Strong	Si-C stretching
775 - 785	Strong	Si-C stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Silyl ethers often exhibit characteristic fragmentation patterns involving the silyl group.[3]

Table 4: Predicted Key Mass Spectrometry Fragments for **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol**

m/z	Interpretation
[M] <sup>+</sup>	Molecular ion (low abundance)
[M-57] <sup>+</sup>	Loss of tert-butyl group (C(CH <sub>3</sub> ) <sub>3</sub> )
[M-15] <sup>+</sup>	Loss of a methyl group (CH <sub>3</sub> )
143	[Si(CH <sub>3</sub> ) <sub>2</sub> C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> fragment
75	[(CH <sub>3</sub> ) <sub>2</sub> SiOH] <sup>+</sup> fragment
73	[Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> fragment (from rearrangement)

## Experimental Protocols

The following sections detail generalized experimental procedures for acquiring high-quality NMR, IR, and MS spectra for organic compounds like **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol**.

# NMR Spectroscopy Protocol

## Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR.[\[4\]](#)
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry vial.[\[4\]](#)
- Transfer the solution to a standard 5 mm NMR tube.
- If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[\[4\]](#)

## Instrumental Parameters ( $^1\text{H}$ NMR):[\[5\]](#)

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Spectral Width: 0-12 ppm.

## Instrumental Parameters ( $^{13}\text{C}$ NMR):[\[6\]](#)[\[7\]](#)

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g.,  $\text{zgpg30}$ ).[\[8\]](#)
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds (for qualitative spectra). For quantitative analysis, the delay should be at least 5 times the longest  $\text{T1}$  relaxation time.[\[8\]](#)

- Number of Scans: 128 to 1024 or more, depending on concentration.
- Spectral Width: 0-220 ppm.

## IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):[9]

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumental Parameters (FTIR):[10]

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Data Format: Transmittance or Absorbance.

## Mass Spectrometry Protocol

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

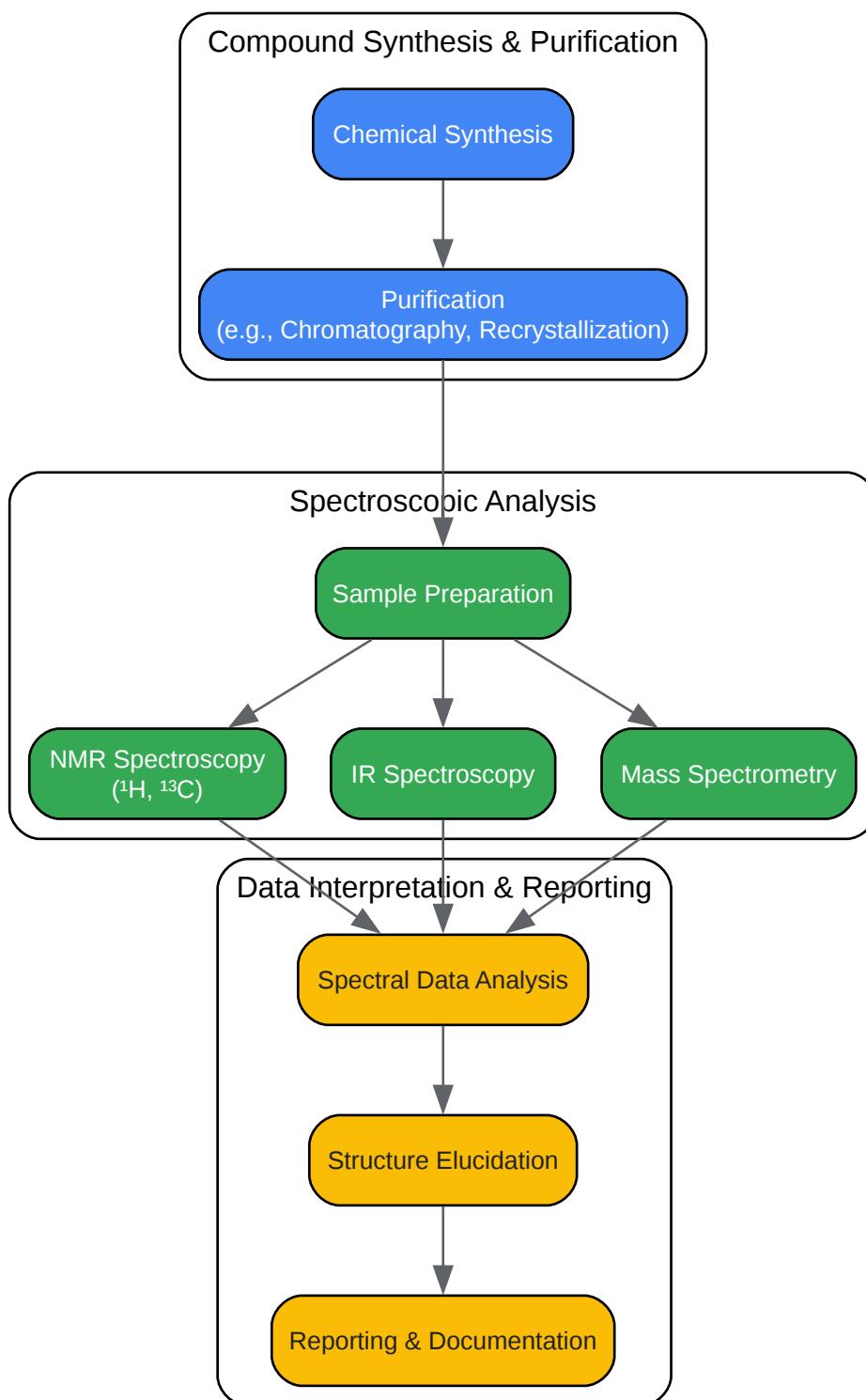
- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the GC inlet.

Instrumental Parameters (Electron Ionization - EI):[\[11\]](#)[\[12\]](#)

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.[\[11\]](#)
- Source Temperature: 200-250 °C.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
- Scan Range: m/z 40-500.
- GC Column: A non-polar capillary column (e.g., DB-5ms) is typically suitable.
- Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

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Caption: General workflow for spectroscopic analysis of a chemical compound.

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